2,2,3,5,5-Pentamethylhexane

Description

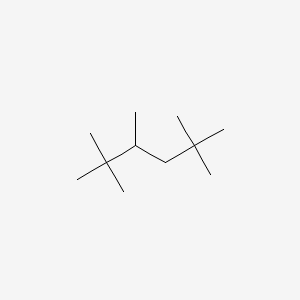

Structure

2D Structure

3D Structure

Properties

CAS No. |

14739-73-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,3,5,5-pentamethylhexane |

InChI |

InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3 |

InChI Key |

UKYAYXXQXKPIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2,3,5,5-pentamethylhexane. The information is curated for researchers, scientists, and professionals in drug development who may utilize branched alkanes in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and illustrates the structure-property relationships.

Chemical and Physical Data

This compound is a highly branched aliphatic hydrocarbon. Its structure significantly influences its physical properties. The following table summarizes its key chemical and physical data.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [1][2] |

| CAS Number | 14739-73-2[1][2] |

| Boiling Point | 166 °C[3] |

| Melting Point | -57.06 °C (estimate)[3][4] |

| Density | 0.7482 g/cm³[3] |

| Refractive Index | 1.4194[3] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for liquid organic compounds.

2.1. Determination of Density

The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer or a volumetric flask.

-

Apparatus: Pycnometer (or a 10 mL volumetric flask with stopper), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) for 15-20 minutes to allow it to reach thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it. Record the mass (m₂).

-

Empty the pycnometer, dry it completely, and then fill it with this compound.

-

Repeat steps 4 and 5, and record the mass of the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

The density of water (ρ_water) at the experimental temperature must be known.

-

The volume of the pycnometer (V) is calculated as: V = (m₂ - m₁) / ρ_water.

-

The density of the sample (ρ_sample) is then calculated as: ρ_sample = (m₃ - m₁) / V.

-

2.2. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or a distillation setup. The capillary method is a common micro-scale technique.

-

Apparatus: Thiele tube or a melting point apparatus with a boiling point function, thermometer, small test tube, and a sealed-end capillary tube.

-

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with mineral oil, or in a suitable heating block.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

-

2.3. Determination of Melting Point

Since this compound has a very low estimated melting point, a cryostat or a low-temperature melting point apparatus is required.

-

Apparatus: Low-temperature melting point apparatus or a cryostat, sample holder (e.g., capillary tube), and a low-temperature thermometer.

-

Procedure:

-

Introduce a small, liquid sample of this compound into a capillary tube, which is then flash-frozen using a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone bath).

-

Place the capillary tube containing the frozen sample into the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C per minute).

-

Observe the sample closely. The melting range is the temperature from which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow.

-

Structure-Property Relationships

The molecular structure of an alkane has a direct impact on its physical properties. For this compound, its high degree of branching is a key determinant of its macroscopic behavior.

Caption: Logical relationship between molecular structure and physical properties.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the direct effects of this compound on cellular signaling pathways or its broader biological activity. Alkanes are generally considered to be biologically inert, with their primary biological interactions being related to their lipophilicity, which can lead to the disruption of cell membranes at high concentrations. The potential for more subtle effects on cellular processes has not been extensively investigated for this specific isomer and warrants further research.

Conclusion

This guide provides essential technical data and standardized methodologies relevant to this compound. The highly branched nature of this alkane isomer results in distinct physical properties compared to its linear counterpart, n-undecane. The provided experimental protocols offer a framework for the accurate determination of these properties, which is crucial for its application in research and development. Further investigation into the biological activity of this compound is needed to fully characterize its profile for potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide on 2,2,3,5,5-Pentamethylhexane (CAS: 14739-73-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,5,5-pentamethylhexane, a branched acyclic alkane. Due to the limited availability of specific experimental data for this compound, this guide combines reported physical properties with predicted spectroscopic data and general knowledge of highly branched alkanes to offer a thorough resource for research and development purposes.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its highly branched structure influences its physical properties, such as boiling point and density, making it a subject of interest for applications where specific solvent or formulation characteristics are required.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14739-73-2 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 166.2 °C (439.2 K) | [3] |

| Boiling Point | 164.25 °C (437.4 K) | [3] |

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of this compound from readily available literature is scarce, a 1949 publication by Moersch and Whitmore reports its synthesis.[3] A general approach to synthesizing highly branched alkanes often involves Grignard reactions or alkylation of organometallic compounds.

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis and purification of a highly branched alkane like this compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 0.85 | s | 9H | C(CH₃)₃ at C5 |

| ~ 0.88 | d | 3H | CH₃ at C3 |

| ~ 0.90 | s | 6H | C(CH₃)₂ at C2 |

| ~ 1.25 | m | 2H | CH₂ at C4 |

| ~ 1.60 | m | 1H | CH at C3 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |

| ~ 25 | Primary (CH₃) | C(CH₃)₃ at C5 |

| ~ 28 | Primary (CH₃) | C(CH₃)₂ at C2 |

| ~ 15 | Primary (CH₃) | CH₃ at C3 |

| ~ 32 | Quaternary (C) | C5 |

| ~ 35 | Quaternary (C) | C2 |

| ~ 45 | Secondary (CH₂) | C4 |

| ~ 40 | Tertiary (CH) | C3 |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - CH₃]⁺ |

| 99 | High | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., hexane) into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Use a quadrupole or time-of-flight (TOF) analyzer.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Applications in Drug Development

Highly branched alkanes like this compound are generally chemically inert and non-polar. These properties make them suitable for use as excipients in pharmaceutical formulations.[5] They can function as solvents, co-solvents, or as part of a vehicle for the delivery of lipophilic active pharmaceutical ingredients (APIs). Their low reactivity minimizes the potential for degradation of the API.

Potential Role as a Pharmaceutical Excipient

The following diagram illustrates the logical relationship of how a highly branched alkane could function as an excipient in a drug formulation.

Caption: Logical diagram of this compound's potential role as a pharmaceutical excipient.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, saturated acyclic alkanes are generally considered to have low toxicity.[6] The primary health concern for liquid alkanes is aspiration, which can cause chemical pneumonitis if the substance is ingested and enters the lungs.[6] Inhalation of high concentrations of alkane vapors may cause central nervous system depression.[7]

For C11-C15 isoalkanes, repeated exposure may cause skin dryness or cracking.[6] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

Biological Activity and Signaling Pathways

As a saturated hydrocarbon, this compound is not expected to have specific biological activity or to interact directly with biological signaling pathways. Alkanes are generally considered to be biologically inert.[7] Their effects on biological systems are typically non-specific and related to their physical properties, such as their ability to disrupt cell membranes at high concentrations due to their lipophilicity. There is no evidence to suggest that this compound is involved in any specific signaling pathways.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]

- 7. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,2,3,5,5-pentamethylhexane. Due to the limited availability of experimental data in public databases, this document combines established chemical principles with predicted spectroscopic data to offer a detailed characterization. The guide includes key molecular identifiers, predicted spectroscopic data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), standardized experimental protocols for data acquisition, and a plausible synthetic pathway. This information is intended to serve as a valuable resource for researchers in chemistry and drug development requiring detailed structural information on highly branched alkanes.

Molecular Identity and Physicochemical Properties

This compound is a highly branched acyclic alkane. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | NIST[1], Guidechem[2] |

| IUPAC Name | This compound | NIST[1] |

| Molecular Weight | 156.31 g/mol | Guidechem[2] |

| CAS Number | 14739-73-2 | NIST[1] |

| SMILES Notation | CC(C)C(C)(C)CC(C)(C)C | PubChem[3] |

| InChI Key | UKYAYXXQXKPIBL-UHFFFAOYSA-N | NIST[1] |

Predicted Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. This data is computationally generated and should be considered as a guide for the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.85 | d | 6H | C1-H₃, C6-H₃ (attached to C5) |

| ~ 0.88 | s | 9H | C(CH₃)₃ at C2 |

| ~ 1.15 | d | 3H | C3-CH₃ |

| ~ 1.30 | m | 2H | C4-H₂ |

| ~ 1.60 | m | 1H | C5-H |

| ~ 1.80 | m | 1H | C3-H |

2.1.2. Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 22.0 | Primary (CH₃) | C1, C6 |

| ~ 25.0 | Primary (CH₃) | C3-CH₃ |

| ~ 29.0 | Primary (CH₃) | C(CH₃)₃ at C2 |

| ~ 32.0 | Quaternary (C) | C2 |

| ~ 35.0 | Tertiary (CH) | C5 |

| ~ 38.0 | Tertiary (CH) | C3 |

| ~ 48.0 | Secondary (CH₂) | C4 |

| ~ 50.0 | Quaternary (C) | C5's quaternary carbon is the same as C5 |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M-CH₃]⁺ |

| 99 | High | [M-C₄H₉]⁺ (loss of a tert-butyl group) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (methylene and methyl) |

| 1385-1365 | Medium-Strong | C-H bend (gem-dimethyl and tert-butyl) |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for an alkane).

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

-

Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a gas chromatography (GC-MS) system is ideal. This allows for separation from any impurities prior to mass analysis.

Instrumentation:

-

A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with a GC system.

Data Acquisition:

-

Ionize the sample using a suitable method, most commonly Electron Ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Synthesis Pathway

A potential retrosynthetic analysis suggests that this compound could be formed by coupling a neopentyl-type fragment with an isobutyl-type fragment. One possible forward synthesis is outlined below.

Caption: Proposed synthesis of this compound via a Grignard reaction.

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

References

Navigating the Isomeric Maze: A Technical Guide to 2,2,4,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saturated alkane, 2,2,4,5,5-pentamethylhexane. Initially referenced by the IUPAC name 2,2,3,5,5-pentamethylhexane, a detailed analysis based on the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) reveals the correct nomenclature to be 2,2,4,5,5-pentamethylhexane. This document will address the correct naming, present key physicochemical properties, and outline relevant experimental protocols, serving as a vital resource for professionals in chemical research and development.

Correcting the Nomenclature: From 2,2,3,5,5- to 2,2,4,5,5-Pentamethylhexane

The fundamental principle of IUPAC nomenclature for alkanes is to identify the longest continuous carbon chain and to number it in a way that assigns the lowest possible locants to the substituents.

The structure initially named this compound implies a hexane (B92381) (six-carbon) backbone with two methyl groups on the second carbon, one on the third, and two on the fifth. However, numbering from the opposite end of the chain results in locants of 2,2,4,5,5. To adhere to the lowest locant rule, the sum of the locants is compared.

-

Incorrect Numbering: 2 + 2 + 3 + 5 + 5 = 17

-

Correct Numbering: 2 + 2 + 4 + 5 + 5 = 18

Applying the "first point of difference" rule, the set of locants is compared term by term. The first point of difference between (2,2,3,5,5) and (2,2,4,5,5) is at the third locant (3 vs. 4). As 3 is lower than 4, the correct numbering scheme is the one that gives the lower number at the first point of difference. Therefore, the correct IUPAC name for this structure is 2,2,4,5,5-pentamethylhexane .

The following diagram illustrates the logical workflow for determining the correct IUPAC name.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and computed spectroscopic data for 2,2,4,5,5-pentamethylhexane.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 60302-23-0 | [1] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Refractive Index | Not experimentally determined |

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | ~0.8-1.0 (multiple signals for CH₃ groups), ~1.1-1.6 (multiple signals for CH and CH₂ groups) |

| ¹³C NMR (ppm) | ~14-30 (CH₃ carbons), ~30-50 (CH and CH₂ carbons), Quaternary carbons would be further downfield. |

| Mass Spectrometry (m/z) | 156 (M⁺), prominent fragments from loss of methyl (141) and larger alkyl groups. |

| Infrared (cm⁻¹) | ~2850-2960 (C-H stretch), ~1450-1470 (C-H bend), ~1365-1385 (C-H bend) |

Experimental Protocols

Synthesis of Highly Branched Alkanes

A general approach for the synthesis of highly branched alkanes involves the coupling of appropriate alkyl halides with organometallic reagents, such as Grignard or organocuprate reagents. For 2,2,4,5,5-pentamethylhexane, a plausible, though not experimentally verified, synthetic route is outlined below.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. t-Butyl chloride is added dropwise to initiate the formation of the Grignard reagent, t-butylmagnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.

-

Coupling Reaction: 2-Chloro-2,4,4-trimethylpentane, dissolved in anhydrous diethyl ether, is added dropwise to the prepared Grignard reagent at a controlled temperature. The reaction is stirred for several hours to allow for the coupling to proceed.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 2,2,4,5,5-pentamethylhexane.

Spectroscopic Analysis

The following are general protocols for obtaining spectroscopic data for a liquid alkane like 2,2,4,5,5-pentamethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified liquid (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain one-dimensional spectra. For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any residual impurities and for accurate mass determination.

-

Ionization: Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and characteristic fragment ions.

-

Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to deduce the fragmentation pattern, which can provide structural information.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the neat liquid is placed between two sodium chloride or potassium bromide plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum will show characteristic C-H stretching and bending vibrations for a saturated alkane.

Biological Activity and Drug Development Relevance

As a simple, non-functionalized alkane, 2,2,4,5,5-pentamethylhexane is not expected to exhibit significant biological activity and is not a typical candidate for drug development. Alkanes are generally considered to be chemically inert and serve primarily as solvents, fuels, or lubricants. Their low reactivity and high lipophilicity generally preclude specific interactions with biological macromolecules that are necessary for a therapeutic effect. Therefore, no signaling pathways or specific drug development workflows are associated with this compound.

Conclusion

This technical guide has clarified the correct IUPAC nomenclature for the C₁₁H₂₄ isomer, 2,2,4,5,5-pentamethylhexane, and has provided a summary of its known and predicted physicochemical and spectroscopic properties. While experimentally derived data for this specific compound is sparse, this guide offers standardized protocols for its potential synthesis and characterization. For researchers and professionals in the chemical and pharmaceutical sciences, a precise understanding of chemical nomenclature and properties is paramount for effective and accurate scientific communication and research.

References

Technical Guide: Molecular Weight of 2,2,3,5,5-Pentamethylhexane

This document provides a detailed analysis of the molecular weight of the branched alkane 2,2,3,5,5-pentamethylhexane, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Identity and Formula

This compound is a saturated hydrocarbon. Its structure consists of a six-carbon hexane (B92381) chain with five methyl group substituents. Based on its nomenclature, the chemical structure is determined, which leads to a precise molecular formula.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the atomic weights of Carbon (C) and Hydrogen (H).

-

Atomic Weight of Carbon (C): ≈ 12.011 u

-

Atomic Weight of Hydrogen (H): ≈ 1.008 u

The molecular weight is calculated as follows: MW = (11 × Atomic Weight of C) + (24 × Atomic Weight of H) MW = (11 × 12.011) + (24 × 1.008) MW = 132.121 + 24.192 MW = 156.313 u

This calculated value is consistent with figures from established chemical databases, which report the molecular weight as approximately 156.31 g/mol .[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Atomic Composition

| Element | Symbol | Count | Atomic Weight (u) | Total Mass (u) |

|---|---|---|---|---|

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 24 | 1.008 | 24.192 |

Table 2: Molecular Weight Summary

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 156.31 | g/mol | Guidechem[2] |

| Molecular Weight | 156.3083 | u | NIST WebBook[1] |

| Exact Mass | 156.187800766 | Da | PubChem |

Experimental Protocol: Molecular Weight Determination

The experimental determination of the molecular weight of a pure compound like this compound is typically achieved through Mass Spectrometry (MS) .

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer's ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Acceleration: All positive ions are accelerated by an electric field to ensure they have the same kinetic energy.

-

Deflection (Analysis): The ions travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.

-

Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically represents the molecular ion, and its mass corresponds to the molecular weight of the compound.

Logical Relationship Diagram

As this compound is a simple alkane, it is not involved in biological signaling pathways. The following diagram illustrates the logical workflow for determining its molecular weight.

References

Boiling Point of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

This technical guide provides a comprehensive overview of the boiling point of the branched alkane 2,2,3,5,5-pentamethylhexane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise physical property data and standardized experimental procedures.

Physicochemical Data

This compound is an acyclic saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . Its structure consists of a hexane (B92381) chain with five methyl group substituents. The physical properties of this compound, particularly its boiling point, are of interest for purification, identification, and process design in various chemical applications.

Boiling Point Data

The experimentally determined boiling point of this compound has been reported in the scientific literature. The following table summarizes the available data from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] It is important to note that boiling points are pressure-dependent; however, these values are reported without a specified pressure and are assumed to be at or near standard atmospheric pressure.

| Boiling Point (°C) | Boiling Point (K) | Reference |

| 164.25 | 437.4 | Braun, W.G.; Spooner, D.F.; Fenske, M.R. (1950) |

| 166.05 | 439.2 | Moersch, G.W.; Whitmore, F.C. (1949) |

Note: The original data was presented in Kelvin and has been converted to Celsius for this table.

Experimental Protocol for Boiling Point Determination

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the Thiele tube method, a small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Materials and Apparatus

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Stand and clamps

-

Sample of this compound

Procedure

-

Preparation: A capillary tube is sealed at one end by heating it in a flame.

-

Sample Introduction: A small amount (0.5-1 mL) of this compound is placed into the small test tube.

-

Assembly: The sealed capillary tube is placed into the test tube with the open end downwards. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The Thiele tube is filled with a suitable heating oil. The thermometer and test tube assembly are clamped and immersed in the oil in the Thiele tube.

-

Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be seen escaping as bubbles. The heating rate should be slow and steady as the temperature approaches the expected boiling point.

-

Boiling Point Determination: When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is stopped. The liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Verification: The determination should be repeated to ensure accuracy and precision.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,2,3,5,5-Pentamethylhexane

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,2,3,5,5-pentamethylhexane (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[2][3] It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of highly branched alkanes. The guide details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a structural isomer, which can serve as a close approximation for this compound.

Table 1: Predicted ¹H NMR Data (Reference Compound: 2,2,3,4,5-Pentamethylhexane) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.8 - 0.9 | Doublet | 6H | C5-CH₃, C4-CH₃ |

| ~ 0.9 - 1.0 | Singlet | 9H | C2-(CH₃)₃ |

| ~ 1.0 - 1.2 | Multiplet | 1H | C5-H |

| ~ 1.2 - 1.4 | Multiplet | 1H | C4-H |

| ~ 1.5 - 1.7 | Multiplet | 1H | C3-H |

Table 2: Predicted ¹³C NMR Data (Reference Compound: 2,2,3,4,5-Pentamethylhexane) [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 10 - 20 | Primary (CH₃) | Methyl groups |

| ~ 25 - 45 | Tertiary (CH) | C3, C4, C5 |

| ~ 30 - 40 | Quaternary (C) | C2 |

Table 3: Predicted Mass Spectrometry Data (EI, 70 eV) [1]

| m/z | Relative Intensity | Proposed Fragment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M-CH₃]⁺ |

| 99 | High | [M-C₄H₉]⁺ (loss of t-butyl) |

| 57 | Very High | [C₄H₉]⁺ (t-butyl cation) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretch (alkane) |

| 1450-1470 | Medium | C-H bend (methylene and methyl) |

| 1365-1385 | Medium-Strong | C-H bend (gem-dimethyl and t-butyl) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid alkane sample like this compound.[1]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound will be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) will be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe will be utilized.[1]

-

Data Acquisition:

-

¹H NMR: A standard proton experiment will be performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

-

¹³C NMR: A proton-decoupled carbon experiment will be run. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2.2 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or methanol) will be introduced into the mass spectrometer.[1] For enhanced purity analysis, introduction via a gas chromatograph (GC-MS) is recommended.[1]

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer, will be employed.[1]

-

Ionization: A standard electron ionization energy of 70 eV will be used to induce fragmentation.[1]

-

Data Acquisition: Mass spectra will be acquired over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 30-200).[1]

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer will be used.[1]

-

Data Acquisition: The spectrum will be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal will be taken and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,5,5-pentamethylhexane. Due to the absence of a publicly available experimental spectrum, this document outlines the expected spectral parameters based on fundamental principles of NMR spectroscopy. The information presented herein is intended to serve as a valuable reference for the identification and characterization of this highly branched alkane.

Molecular Structure and Proton Environments

This compound possesses a unique structural framework that gives rise to five distinct proton environments. The symmetry of the molecule dictates the chemical equivalence of various protons. A thorough understanding of these environments is crucial for the interpretation of its ¹H NMR spectrum.

The logical relationship between the different proton environments in this compound is illustrated in the diagram below.

Figure 1. Molecular structure and proton environments of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts for protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.[1] The degree of shielding is influenced by the substitution pattern of the carbon to which the proton is attached.[1]

| Signal | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| A | -C(CH₃)₃ (at C2) | 9H | ~ 0.85 | Singlet (s) | - |

| B | -CH(CH₃)- (at C3) | 3H | ~ 0.83 | Doublet (d) | ~ 6.8 |

| C | -CH(CH₃)- (at C3) | 1H | ~ 1.5 - 1.7 | Multiplet (m) | J_BC ~ 6.8, J_CD ~ 5.0 |

| D | -CH₂- (at C4) | 2H | ~ 1.1 - 1.3 | Multiplet (m) | J_CD ~ 5.0 |

| E | -C(CH₃)₃ (at C5) | 9H | ~ 0.88 | Singlet (s) | - |

Note: The predicted chemical shifts are estimates based on typical values for alkanes and may vary depending on the solvent and experimental conditions. The multiplicity of signals C and D are predicted as multiplets due to the potential for complex splitting patterns arising from the coupling between the methine and methylene (B1212753) protons.

Detailed Signal Analysis

-

Signal A (-C(CH₃)₃ at C2): These nine protons are equivalent due to free rotation around the C2-C3 bond. They are attached to a quaternary carbon and therefore have no neighboring protons to couple with, resulting in a singlet.

-

Signal B (-CH(CH₃)- at C3): These three protons are on a methyl group attached to a methine carbon (C3). They are coupled to the single proton on C3, resulting in a doublet.

-

Signal C (-CH(CH₃)- at C3): This single methine proton is coupled to the three protons of the adjacent methyl group (Signal B) and the two protons of the adjacent methylene group (Signal D). This would theoretically result in a quartet of triplets, which will likely appear as a complex multiplet.

-

Signal D (-CH₂- at C4): These two methylene protons are coupled to the single proton on the adjacent methine carbon (C3), which would result in a doublet. However, due to the complexity of the neighboring methine proton's splitting, this signal is also predicted to be a multiplet.

-

Signal E (-C(CH₃)₃ at C5): Similar to Signal A, these nine protons are equivalent and attached to a quaternary carbon, resulting in a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of a liquid alkane sample like this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts for alkanes (e.g., -1 to 10 ppm).

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Chemical Shift Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Logical Workflow for Spectral Prediction

The process of predicting the ¹H NMR spectrum of this compound follows a logical workflow.

Figure 2. Workflow for the prediction of the ¹H NMR spectrum.

References

¹³C NMR Analysis of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,5,5-pentamethylhexane. It includes predicted chemical shift data, a detailed experimental protocol for acquiring high-quality spectra, and visualizations of the molecular structure and analytical workflow. This information is crucial for the structural elucidation and characterization of this branched alkane, which can serve as a non-polar fragment in medicinal chemistry and materials science.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using a widely recognized online prediction tool and are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. Due to the molecule's symmetry, the 11 carbon atoms give rise to 8 distinct signals.

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1, C1' | Primary (CH₃) on C2 | 31.8 |

| C2 | Quaternary (C) | 38.1 |

| C3 | Tertiary (CH) | 41.0 |

| C4 | Secondary (CH₂) | 49.5 |

| C5 | Quaternary (C) | 31.7 |

| C6, C6', C6'' | Primary (CH₃) on C5 | 29.5 |

| C7 | Primary (CH₃) on C3 | 15.6 |

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature, with primed numbers indicating equivalent carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent due to the non-polar nature of the analyte.[1][2] Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used.

-

Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[3] A concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent is recommended.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference for the chemical shifts (δ = 0.0 ppm).

-

Filtration: To ensure a homogeneous magnetic field, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample information.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately observed.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for alkanes.

-

Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

-

Apodization: Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 1-2 Hz.

-

Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound with its unique carbon environments and the general workflow for ¹³C NMR analysis.

Caption: Molecular structure of this compound with unique carbons colored.

Caption: General workflow for ¹³C NMR analysis from sample preparation to structural elucidation.

References

Mass Spectrometry of 2,2,3,5,5-Pentamethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry of 2,2,3,5,5-pentamethylhexane. Due to the limited availability of experimentally derived spectroscopic data for this specific highly branched alkane, this document leverages established principles of mass spectrometry to predict its fragmentation behavior. The information presented herein is intended to serve as a valuable resource for the identification and characterization of complex hydrocarbons in various scientific and industrial applications.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its highly branched structure significantly influences its fragmentation pattern under electron ionization, leading to a characteristic mass spectrum dominated by the formation of stable tertiary carbocations. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex mixtures.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, this compound will undergo fragmentation through the cleavage of C-C bonds, driven by the formation of the most stable carbocations. The molecular ion peak ([M]⁺) at m/z 156 is expected to be of very low abundance or entirely absent, a common characteristic for highly branched alkanes.[3] The fragmentation will be dominated by α-cleavage at the tertiary and quaternary carbon centers.

The primary fragmentation pathways are predicted to involve the loss of various alkyl radicals, leading to the formation of stable tertiary carbocations. The most significant fragmentation is anticipated to be the loss of a tert-butyl radical (•C₄H₉) to form a highly stable tert-butyl cation at m/z 57, which is expected to be the base peak. Another prominent fragmentation would be the loss of an isopropyl radical (•C₃H₇) to yield a stable carbocation at m/z 99.

Quantitative Data

The predicted quantitative data for the major fragments of this compound in its EI-mass spectrum are summarized in the table below. The relative intensities are estimated based on the expected stability of the resulting carbocations.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Intensity |

| 156 | [C₁₁H₂₄]⁺• (Molecular Ion) | - | Very Low |

| 141 | [C₁₀H₂₁]⁺ | •CH₃ | Low |

| 99 | [C₇H₁₅]⁺ | •C₄H₉ | High |

| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ | Moderate |

| 71 | [C₅H₁₁]⁺ | •C₆H₁₃ | Moderate |

| 57 | [C₄H₉]⁺ | •C₇H₁₅ | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | •C₈H₁₇ | High |

Experimental Protocol

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation

A dilute solution of this compound should be prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

4.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required. A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

4.3. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode to prevent column overload.

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is recommended.

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4.4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Analyzer: Quadrupole or Ion Trap

-

Scan Range: m/z 40-200

4.5. Data Analysis

The acquired mass spectra should be analyzed to identify the characteristic fragment ions and their relative abundances. The fragmentation pattern can then be compared to the predicted data for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

References

Fragmentation Pattern of 2,2,3,5,5-Pentamethylhexane in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3,5,5-pentamethylhexane. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages established principles of alkane fragmentation and data from closely related isomers to present a comprehensive predicted fragmentation profile. This document outlines the theoretical basis for the fragmentation, presents the predicted quantitative data in a structured format, details a general experimental protocol for acquiring such data, and provides a visualization of the primary fragmentation pathways.

Introduction

This compound is a highly branched, saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] In mass spectrometry, particularly under electron ionization (EI), the structure of a molecule dictates its fragmentation pattern, which serves as a molecular fingerprint. For branched alkanes, fragmentation is not random but is governed by the formation of the most stable carbocations.[2] Cleavage preferentially occurs at the points of branching.[2] Consequently, the molecular ion peak in the mass spectra of branched alkanes is often of low abundance or entirely absent.[2] Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for the analysis of complex mixtures in fields such as petrochemicals and drug metabolite identification.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound is characterized by several key fragments resulting from the cleavage at its branching points. The molecular ion ([M]⁺) at m/z 156 is expected to be of very low abundance. The most prominent peaks are predicted to arise from the formation of stable tertiary carbocations.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 156 | Very Low | [C₁₁H₂₄]⁺ (Molecular Ion) |

| 141 | Low | [M - CH₃]⁺ |

| 99 | Moderate | [M - C₄H₉]⁺ (Loss of a t-butyl group) |

| 85 | High | [M - C₅H₁₁]⁺ (Loss of a neopentyl group) |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (t-butyl cation) |

| 43 | Moderate | [C₃H₇]⁺ |

Primary Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation, primarily through cleavage of C-C bonds at the quaternary and tertiary carbon centers to yield more stable carbocations.

The principal fragmentation pathways are predicted to be:

-

Formation of the t-butyl cation (m/z 57): Cleavage of the C3-C4 bond results in the formation of a t-butyl radical and a secondary carbocation. More significantly, cleavage of the C4-C5 bond leads to the highly stable t-butyl cation and a radical. This fragment is anticipated to be the base peak.

-

Formation of the [M - C₄H₉]⁺ ion (m/z 99): Loss of a t-butyl group from either end of the molecule will generate this fragment.

-

Formation of the [M - C₅H₁₁]⁺ ion (m/z 85): Cleavage at the C3-C4 bond can lead to the loss of a neopentyl radical.

-

Other Fragments: Smaller fragments such as m/z 71 and 43 will also be present due to further fragmentation and rearrangements.

Below is a DOT language script that generates a diagram illustrating the logical relationships in the primary fragmentation of this compound.

Experimental Protocols

To experimentally determine the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization would be employed.

Sample Preparation

A dilute solution of this compound should be prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required. A quadrupole or time-of-flight (TOF) mass analyzer would be suitable.

Gas Chromatography Method

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

Mass Spectrometry Method

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-200

-

Scan Speed: 1000 amu/s

The workflow for this experimental protocol is depicted in the following diagram:

Conclusion

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,5,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, its infrared (IR) spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. IR spectroscopy serves as a powerful analytical tool for the structural elucidation and identification of organic compounds. This guide provides a summary of the predicted IR spectroscopic data for this compound and outlines a standard experimental protocol for acquiring such data.

The structure of this compound, featuring multiple methyl groups, a methylene (B1212753) group, a methine group, and two quaternary carbon centers (gem-dimethyl groups), gives rise to a complex and unique IR spectrum in the fingerprint region, allowing for its specific identification when compared to a reference.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of a simple alkane is dominated by C-H stretching and bending vibrations.[1] C-C stretching vibrations are typically weak and appear in the fingerprint region.[2] The predicted IR absorption bands for this compound are summarized in the table below. These predictions are based on the typical frequency ranges for the vibrational modes of the functional groups present in the molecule.[3][4]

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 2975 - 2950 | Strong | Asymmetric C-H stretching in methyl (CH₃) groups. |

| 2925 - 2915 | Strong | Asymmetric C-H stretching in the methylene (CH₂) group. |

| 2875 - 2865 | Medium | Symmetric C-H stretching in methyl (CH₃) groups. |

| ~2850 | Medium | Symmetric C-H stretching in the methylene (CH₂) group. |

| ~1470 | Medium | Asymmetric C-H bending (scissoring) in the methylene (CH₂) group and asymmetric bending in methyl (CH₃) groups.[5] |

| 1390 - 1385 | Medium | Symmetric C-H bending (umbrella mode) in methyl (CH₃) groups, potentially showing a split peak. |

| ~1370 | Strong | Characteristic symmetric C-H bending from the gem-dimethyl (tert-butyl) groups, often appearing as a sharp, strong band.[5] |

| 1300 - 800 | Weak to Medium | Fingerprint region, containing complex C-C stretching and C-H rocking and twisting vibrations. |

Table 1: Predicted Infrared Absorption Bands for this compound.

Experimental Protocols

The following section details a standard methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound.

3.1. Sample Preparation (Neat Liquid)

As this compound is a liquid at standard conditions, the most straightforward method for obtaining its IR spectrum is as a neat liquid (undiluted).

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or acetone, followed by a dry tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[6]

-

Acquire the sample spectrum.

-

-

Transmission (Salt Plates):

-

Use two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).[7]

-

Place one to two drops of the neat liquid sample onto the center of one plate.[8]

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film and avoiding the formation of air bubbles.[8]

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path first.

-

Acquire the sample spectrum.

-

3.2. Instrumentation and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.

-

Spectral Range: The spectrum is typically scanned over the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[7]

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Scans: To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added and averaged.[7]

3.3. Data Processing

The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum. This mathematical operation generates the final transmittance or absorbance spectrum. The resulting spectrum is then analyzed by identifying the positions (wavenumber), intensities, and shapes of the absorption bands to correlate them with specific molecular vibrations.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis in IR spectroscopy can be visualized as follows:

Caption: Workflow for obtaining and analyzing an IR spectrum.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR spectrum: Alkanes [quimicaorganica.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. m.youtube.com [m.youtube.com]

Thermophysical and thermochemical data for 2,2,3,5,5-Pentamethylhexane.

An In-depth Technical Guide on the Thermophysical and Thermochemical Data of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critically evaluated thermophysical and thermochemical data for this compound. The information is compiled from authoritative sources, including the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT) and the NIST Chemistry WebBook.[1][2][3] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise data on this compound.

Compound Identification

| IUPAC Name | This compound |

| CAS Registry Number | 14739-73-2[2][3] |

| Chemical Formula | C₁₁H₂₄[2][3] |

| Molecular Weight | 156.3083 g/mol [2][3] |

| IUPAC Standard InChI | InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3[2][3] |

| IUPAC Standard InChIKey | UKYAYXXQXKPIBL-UHFFFAOYSA-N[2][3] |

Thermophysical Data

The following tables summarize the key thermophysical properties of this compound. The data has been critically evaluated by NIST/TRC.[1]

Table 2.1: Phase Change and Critical Properties

| Property | Value | Units |

| Normal Boiling Temperature | 437.4 - 439.2 | K[3] |

| Critical Temperature | Data available in NIST/TRC WTT | K[1] |

| Critical Pressure | Data available in NIST/TRC WTT | kPa[1] |

| Critical Density | Data available in NIST/TRC WTT | mol/dm³[1] |

Table 2.2: Temperature-Dependent Properties

| Property | Temperature Range (K) | Phase |

| Density | 190 - 620.1 | Liquid in equilibrium with Gas[1] |

| Enthalpy of Vaporization | Data available in NIST/TRC WTT | Liquid to Gas[1] |

| Heat Capacity at Saturation Pressure | Data available in NIST/TRC WTT | Liquid in equilibrium with Gas[1] |

| Viscosity | 270 - 620 | Liquid in equilibrium with Gas[1] |

| Thermal Conductivity | 200 - 550 | Liquid in equilibrium with Gas[1] |

Thermochemical Data

Thermochemical data for this compound is available through the NIST/TRC Web Thermo Tables.[1][2][3]

Table 3.1: Enthalpy and Entropy

| Property | Temperature Range (K) | Phase |

| Enthalpy | 250 - 607.698 | Liquid in equilibrium with Gas[1] |

| Enthalpy | 200 - 1000 | Ideal Gas[1] |

| Entropy | 250 - 607.698 | Liquid in equilibrium with Gas[1] |

| Entropy | 200 - 1000 | Ideal Gas[1] |

Experimental Protocols

The following sections describe the general experimental methodologies used to determine the thermophysical and thermochemical properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point of an organic liquid is typically determined using methods such as the Thiele tube method or by distillation.[4]

-

Thiele Tube Method: A small amount of the liquid is placed in a fusion tube with an inverted, sealed-end capillary tube. The setup is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heating. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1]

-

Distillation Method: The sample is heated in a distilling flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[4] This temperature, which remains constant during the distillation of a pure substance, is the boiling point.[5]

Determination of Critical Temperature and Pressure

The critical point of a substance can be determined by observing the disappearance of the meniscus separating the liquid and vapor phases.

-

Sealed-Tube Method: A sample of the liquid is sealed in an evacuated, transparent tube. The tube is heated, and the temperature and pressure are monitored. The critical temperature is the temperature at which the meniscus disappears.[6] The critical pressure is the pressure at that temperature.[6][7]

Determination of Density

The density of a liquid can be measured using several techniques.

-

Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[8]

-

Hydrometer Method: A hydrometer is floated in the liquid. The density is read directly from the calibrated scale on the hydrometer stem at the point where the liquid surface meets it.[9]

-

Buoyancy Method (Archimedes' Principle): A sinker of known volume is weighed in air and then submerged in the liquid. The apparent loss in weight is equal to the weight of the displaced liquid. The density of the liquid can be calculated from the volume of the sinker and the mass of the displaced liquid.[8]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically.

-

Vaporization Calorimetry: A known amount of the liquid is vaporized at a constant temperature, and the heat required for the vaporization is measured directly.[10][11]

-

Condensation Calorimetry: A known amount of the vapor is condensed, and the heat released during condensation is measured.[12]

Determination of Heat Capacity

The heat capacity of a liquid is typically measured using a calorimeter.

-

Adiabatic Calorimetry: A known quantity of heat is added to a known mass of the liquid in an insulated container (calorimeter), and the resulting temperature change is measured. The heat capacity is calculated from the heat input, mass, and temperature change.

-

Differential Scanning Calorimetry (DSC): The sample and a reference material are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. This difference is proportional to the heat capacity of the sample.[13]

Determination of Viscosity

The viscosity of a liquid can be determined using various types of viscometers.

-

Capillary Viscometer: The time it takes for a known volume of liquid to flow through a capillary tube of known dimensions under a known pressure differential is measured. The viscosity is calculated using the Hagen-Poiseuille equation.[3][14]

-

Rotational Viscometer: The torque required to rotate a spindle immersed in the liquid at a constant angular velocity is measured. The viscosity is proportional to the measured torque.[3][15][16]

-

Falling Sphere Viscometer: The time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity is measured. The viscosity is calculated using Stokes' law.[3][15][17]

Determination of Thermal Conductivity

The thermal conductivity of a liquid can be measured using steady-state or transient methods.

-

Transient Hot Wire Method: A thin platinum wire immersed in the liquid is heated by a step voltage, and the resulting transient temperature rise of the wire is measured. The thermal conductivity of the liquid is determined from the rate of temperature rise.[18]

-

Steady-State Guarded Hot Plate Method: A sample of the liquid is placed between a heated plate and a cooled plate, and the heat flow and temperature gradient across the liquid are measured once a steady state is reached. The thermal conductivity is calculated using Fourier's law of heat conduction.

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined from its enthalpy of combustion.

-

Bomb Calorimetry: A known mass of the compound is completely burned in a constant-volume container (a "bomb") filled with excess oxygen. The heat released during the combustion is measured. The enthalpy of combustion is then used to calculate the enthalpy of formation using Hess's law.[19]

Determination of Entropy

The absolute entropy of a substance is determined by measuring its heat capacity as a function of temperature from close to absolute zero.

-

Calorimetric Method: The heat capacity of the substance is measured at various temperatures starting from a very low temperature. The entropy at a given temperature is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropy changes at any phase transitions.[20][21]

Data Acquisition and Evaluation Workflow

The following diagram illustrates the general workflow for the acquisition and critical evaluation of thermophysical and thermochemical data, such as that provided by the NIST/TRC databases.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. jove.com [jove.com]

- 3. cscscientific.com [cscscientific.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. physicsforums.com [physicsforums.com]

- 8. mt.com [mt.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. blog.rheosense.com [blog.rheosense.com]

- 15. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 18. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 19. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safety and Hazards of 2,2,3,5,5-Pentamethylhexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Specific safety and handling procedures should always be based on a comprehensive risk assessment and the official SDS for the substance.

Introduction

2,2,3,5,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon. Due to a lack of specific toxicological and safety data for this compound, this guide provides a comprehensive overview of its known physical and chemical properties, along with an inferred hazard assessment based on data from structurally similar hexane (B92381) isomers and general principles of hydrocarbon toxicology. The primary principle guiding this assessment is the established trend that branched-chain alkanes tend to exhibit lower toxicity than their straight-chain counterparts.[1][2]

Physicochemical Properties